![molecular formula C14H8O2 B087947 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione CAS No. 5254-01-3](/img/structure/B87947.png)
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione, commonly referred to as DCAD, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DCAD is a highly conjugated molecule that consists of two fused five- and six-membered rings, and a carbonyl group at the 1,2-position.
Wirkmechanismus
The mechanism of action of DCAD is not fully understood, but it is believed to involve intercalation into DNA and RNA, which can lead to changes in their structure and function. DCAD has also been shown to generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
DCAD's biochemical and physiological effects are largely dependent on its concentration, exposure time, and the system in which it is used. In vitro studies have shown that DCAD can induce DNA damage and inhibit DNA synthesis at high concentrations. However, at lower concentrations, DCAD has been shown to have no significant effect on cell viability or proliferation. In vivo studies have shown that DCAD can accumulate in various organs, including the liver, spleen, and kidneys, but its toxicity and long-term effects are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
DCAD's unique chemical properties make it a versatile tool for various lab experiments, including DNA and RNA detection, photodynamic therapy, and the synthesis of functional materials. However, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for DCAD research, including the development of new synthesis methods, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with other biomolecules, such as proteins and lipids. In addition, further studies are needed to determine DCAD's toxicity and long-term effects in vivo, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DCAD is a unique 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione that has gained significant attention in recent years due to its potential applications in scientific research. DCAD can be synthesized through various methods and has been used in various applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. Despite its potential advantages, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments. Further research is needed to fully understand DCAD's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
DCAD can be synthesized through various methods, including the Diels-Alder reaction, Suzuki-Miyaura coupling, and Friedel-Crafts acylation. The most commonly used method for DCAD synthesis is the Diels-Alder reaction, which involves the reaction of anthracene-9,10-dione and cyclopentadiene. This reaction yields a mixture of DCAD and its isomer, 6,7-dihydrocyclopenta[fg]acenaphthylene-1,2-dione (DHCD). DCAD can be separated from DHCD using column chromatography.
Wissenschaftliche Forschungsanwendungen
DCAD has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. DCAD's unique chemical structure allows it to interact with DNA and RNA through intercalation, which has been used for the detection and quantification of nucleic acids in biological samples. In addition, DCAD's photochemical properties make it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers and generate reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
5254-01-3 |
|---|---|
Produktname |
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione |
Molekularformel |
C14H8O2 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1(13),4,6,10(14),11-pentaene-2,3-dione |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-3-7-1-2-8-4-6-10(14(13)16)12(9)11(7)8/h3-6H,1-2H2 |
InChI-Schlüssel |
MYYPBOYMYOLWAI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
Kanonische SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
Andere CAS-Nummern |
5254-01-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
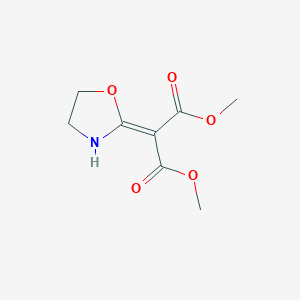
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)

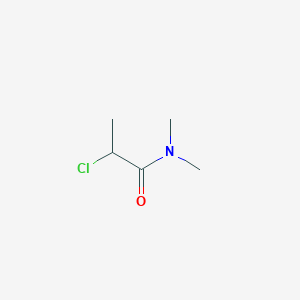
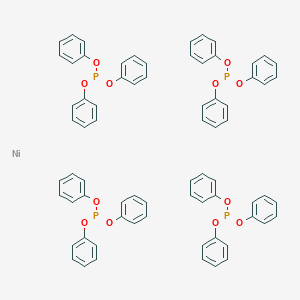
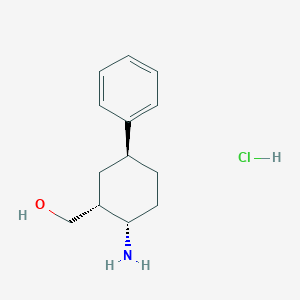
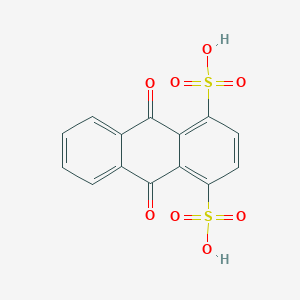
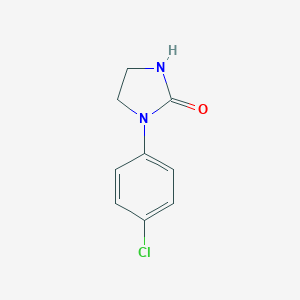
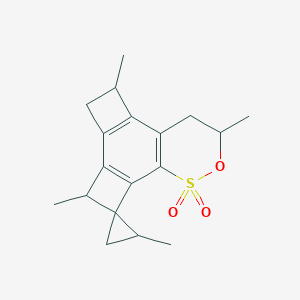
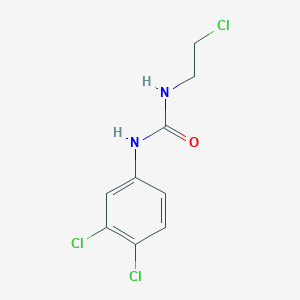
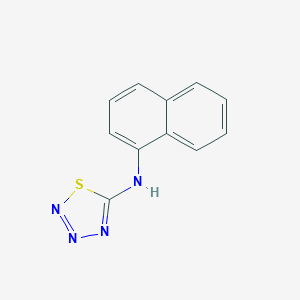
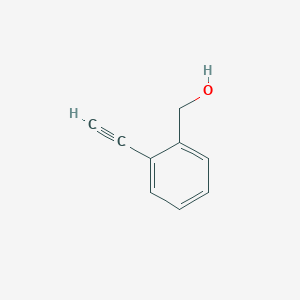
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)